Iodoquinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

In Vitro Studies of Parasites

Iodoquinol can be used in cell culture experiments to study the effects of the drug on various parasites, particularly those causing amoebic dysentery (Entamoeba histolytica) []. Researchers can assess the effectiveness of the drug in killing the parasite or inhibiting its growth.

Investigation of Drug Mechanisms

Since the exact mechanism by which iodoquinol kills parasites is not fully understood, researchers may use it to investigate potential mechanisms of action. This can involve studying how the drug interacts with parasite proteins or cellular processes [].

Comparison Studies with Newer Drugs

Iodoquinol can be used as a reference point when evaluating the efficacy of newer antiparasitic medications. By comparing the effectiveness of the new drug to iodoquinol, researchers can gain insights into the potential advantages or disadvantages of the newer treatment [].

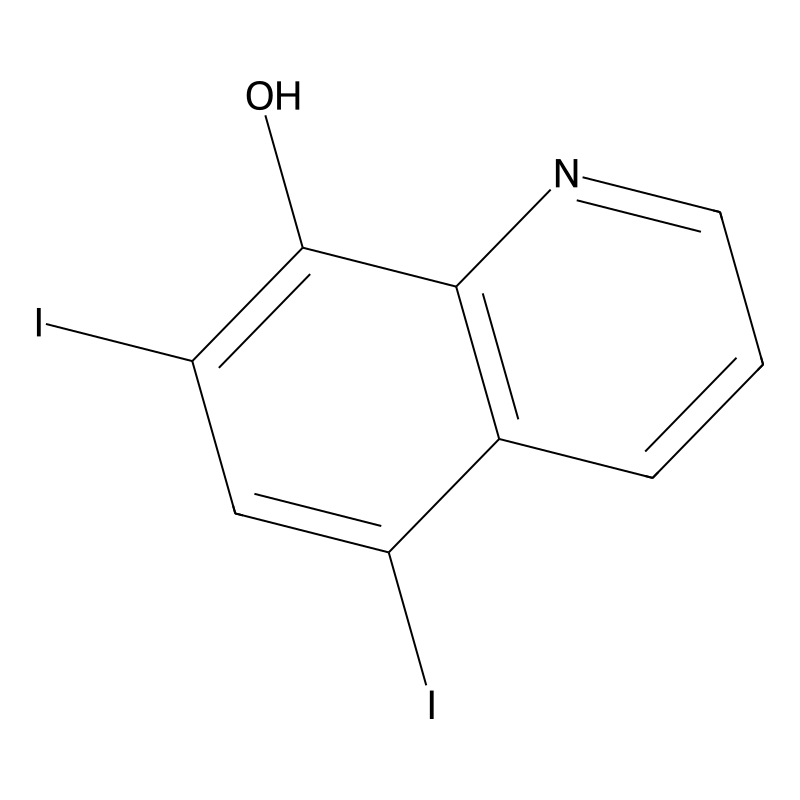

Iodoquinol, also known as diiodohydroxyquinoline, is a halogenated hydroxyquinoline derivative with the chemical formula and a molecular weight of approximately 396.95 g/mol. It belongs to the class of organic compounds known as haloquinolines, which are characterized by the presence of a quinoline moiety substituted by halogen atoms. Iodoquinol is primarily known for its use as an antimicrobial agent, particularly in treating infections caused by protozoa, such as amoebiasis, which is caused by Entamoeba histolytica .

- Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles under certain conditions, leading to various derivatives.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Complex Formation: Iodoquinol can form complexes with metal ions due to its ability to donate electron pairs from the nitrogen and oxygen atoms .

These reactions are significant for developing new derivatives with enhanced biological activity or reduced toxicity.

Iodoquinol can be synthesized through several methods:

- Halogenation of Hydroxyquinoline: By treating 8-hydroxyquinoline with iodine in the presence of a suitable solvent.

- Refluxing with Iodine: A common method involves refluxing hydroxyquinoline with iodine in an organic solvent such as acetic acid or ethanol.

- Using Ionic Liquids: Recent studies suggest that using ionic liquids can improve reaction conditions, enhancing yields and purities .

These methods allow for the production of iodoquinol in varying purities and yields depending on the specific conditions applied.

Iodoquinol is primarily utilized in:

- Amebiasis Treatment: It is prescribed for intestinal infections caused by Entamoeba histolytica.

- Topical Treatments: When combined with other agents (e.g., hydrocortisone), it is used for treating skin conditions such as eczema and fungal infections .

- Research: It serves as a model compound for studying halogenated quinolines and their biological activities .

Several compounds share structural similarities with iodoquinol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Clioquinol | Halogenated hydroxyquinoline | Known for its neurotoxicity; used in research |

| Hydroxychloroquine | Aminoquinoline | Primarily used as an antimalarial drug |

| Quinine | Alkaloid | Used for treating malaria; derived from cinchona bark |

| Chloroquine | Aminoquinoline | Antimalarial; similar mechanism to hydroxychloroquine |

Iodoquinol's uniqueness lies in its specific application against amoebic infections and its relatively lower toxicity compared to some similar compounds like clioquinol, which has been associated with severe side effects including neurological damage .

Iodoquinol was first synthesized in the 1930s through the iodination of 8-hydroxyquinoline, a process involving potassium iodide and iodate under controlled conditions. Its development emerged from broader efforts to optimize antiprotozoal agents, particularly for intestinal infections like amebiasis caused by Entamoeba histolytica. Early studies highlighted its efficacy as a luminal amebicide, acting locally in the gastrointestinal tract due to poor systemic absorption. By the 1950s, iodoquinol became a cornerstone in treating asymptomatic and moderate intestinal amebiasis, often combined with metronidazole for severe cases.

Significance in Chemical and Structural Research

The structural uniqueness of iodoquinol lies in its diiodo substitution at positions 5 and 7 of the quinoline ring, which enhances lipophilicity and metal-chelating capacity. This configuration enables selective interaction with divalent metal ions (e.g., Fe²⁺, Zn²⁺), disrupting protozoan enzyme systems. Comparative studies with other 8-hydroxyquinolines, such as clioquinol, underscore the critical role of halogenation in bioavailability and target specificity.

Overview of Chemical Properties and Research Applications

Iodoquinol (C₉H₅I₂NO) has a molecular weight of 396.95 g/mol and melts at 210–215°C with decomposition. It is practically insoluble in water but sparingly soluble in organic solvents like ethanol and acetone. These properties facilitate its formulation as an oral tablet and topical agent. Recent research has expanded its applications beyond antiparasitic use, exploring roles in cancer therapy and viral infections.

IUPAC Naming and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for iodoquinol is 5,7-diiodoquinolin-8-ol [1] [4] [6]. This systematic nomenclature precisely describes the molecular structure by indicating the positions of the iodine substituents at the 5 and 7 positions of the quinoline ring system, along with the hydroxyl group at the 8 position [2] [7]. The compound follows standard IUPAC nomenclature conventions for quinoline derivatives, where the quinoline ring system serves as the parent structure [3] [15].

The systematic name reflects the compound's classification as a halogenated quinolinol, specifically a diiodinated derivative of 8-hydroxyquinoline [4] [11]. Alternative IUPAC-acceptable systematic names include 5,7-Diiodo-8-hydroxyquinoline and 5,7-Diiodo-8-quinolinol, which are commonly found in chemical literature and databases [1] [2] [5]. The InChI (International Chemical Identifier) for the compound is InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H, providing a unique textual identifier for the molecular structure [2] [4] [7].

Chemical Identifiers and Registry Numbers

Structural Characteristics

Molecular Formula (C₉H₅I₂NO) and Weight (396.95)

Iodoquinol, systematically named 5,7-diiodoquinolin-8-ol, possesses the molecular formula C₉H₅I₂NO with a molecular weight of 396.95 grams per mole [1] [2] [3]. The compound represents a quinoline derivative characterized by the presence of two iodine atoms at positions 5 and 7, and a hydroxyl group at position 8 of the quinoline ring system [1] [4]. The substantial molecular weight is primarily attributed to the presence of two iodine atoms, which collectively account for approximately 63.94% of the total molecular mass [5] [6].

The molecular structure is confirmed through various analytical techniques, with the IUPAC Standard InChI being InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H and the corresponding InChI Key as UXZFQZANDVDGMM-UHFFFAOYSA-N [1] [2]. The SMILES notation is represented as OC1=C2N=CC=CC2=C(I)C=C1I, which provides a concise description of the molecular connectivity [2] [7].

Atomic Composition and Bonding Patterns

The atomic composition of iodoquinol reveals a heterocyclic aromatic compound with distinct bonding patterns. The molecule contains nine carbon atoms (27.23%), five hydrogen atoms (1.27%), two iodine atoms (63.94%), one nitrogen atom (3.53%), and one oxygen atom (4.03%) [5]. The quinoline framework consists of a fused bicyclic system combining a pyridine ring and a benzene ring, sharing a common carbon-carbon bond (C9=C10) [8].

The bonding patterns within iodoquinol exhibit characteristic features of aromatic heterocyclic compounds. The quinoline core demonstrates extended π-conjugation throughout the fused ring system, providing molecular stability and unique electronic properties [8] [9]. The carbon-iodine bonds at positions 5 and 7 represent polarized covalent bonds, where the electronegativity difference between carbon and iodine creates partial charge separation [10] [11]. These halogen bonds can participate in intermolecular interactions, particularly with electron-rich species [10] [12].

The hydroxyl group at position 8 forms a covalent bond with the carbon atom of the quinoline ring, creating opportunities for hydrogen bonding interactions [13]. The nitrogen atom in the quinoline system retains its basic character, contributing to the compound's coordination capabilities and protonation behavior under acidic conditions [8] [14].

Functional Groups and Their Positions

Iodoquinol contains several functionally significant groups that define its chemical behavior and biological activity. The primary functional groups include:

Quinoline Ring System: The core heterocyclic structure provides the fundamental framework, contributing to the compound's aromatic stability and planar geometry [8] [14]. This bicyclic system enables π-π stacking interactions and contributes to the compound's optical properties [15] [9].

Hydroxyl Group (-OH) at Position 8: This functional group is crucial for the compound's hydrogen bonding capacity and polar interactions. The phenolic hydroxyl can participate in both intermolecular and intramolecular hydrogen bonding, influencing solubility characteristics and crystal packing arrangements [16] [8].

Aromatic Carbon-Iodine Bonds at Positions 5 and 7: These halogen substituents significantly influence the compound's reactivity patterns and intermolecular interactions. The iodine atoms possess σ-holes that can form halogen bonds with electron-rich species, contributing to crystal packing and molecular recognition phenomena [10] [12].

Pyridine Nitrogen at Position 1: The nitrogen heteroatom provides basic character to the molecule, enabling protonation reactions and coordination with metal ions. This electron-rich center can act as a hydrogen bond acceptor and participate in dipolar interactions [8] [17].

Crystal Structure and X-ray Crystallography Analysis

Crystallographic Data

Limited specific crystallographic data for iodoquinol are available in the literature, however, related quinoline derivatives provide insight into expected structural parameters. Quinoline compounds typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions [15] [18]. The presence of iodine substituents and the hydroxyl group in iodoquinol would be expected to influence the crystal packing through halogen bonding and hydrogen bonding interactions [12] [19].

X-ray crystallographic studies of similar iodinated quinoline compounds reveal characteristic features including planar quinoline rings, specific bond lengths for carbon-iodine bonds (typically around 2.05-2.10 Å), and hydroxyl group positioning that facilitates hydrogen bonding networks [12] [20]. The molecular planarity is generally maintained in the quinoline system, with minimal deviation from the least-squares plane [21] [20].

Color/Form

ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN

LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 65 of 66 companies with hazard statement code(s):;

H302 (98.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (36.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (38.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (58.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (36.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (36.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

...MAY BE USED IN LOCAL & SYSTEMIC TREATMENT OF TRICHOMONAS VAGINALIS VAGINITIS & INFECTIONS CAUSED BY TRICHOMONAS HOMINIS (INTESTINALIS). IT IS USED IN TOPICAL TREATMENT OF CERTAIN FUNGAL CUTANEOUS INFECTIONS & IN ECZEMA IN WHICH FUNGAL INFECTION IS COMPLICATION.

...HAVE BEEN USED FOR TREATMENT OF VARIOUS DERMATOLOGICAL DISORDERS, & LARGE DOSES HAVE BEEN EMPLOYED ORALLY IN TREATMENT OF ACRODERMATITIS ENTEROPATHICA, RARE, POTENTIALLY FATAL PEDIATRIC CONDITION.

...EFFECTIVE FOR INTESTINAL AMEBIASIS &...FOR TREATMENT OF ASYMPTOMATIC PASSERS OF CYSTS. ...USEFUL FOR AMBULATORY & MASS TREATMENT. THEY ARE INEXPENSIVE. ...OF VALUE IN CASES OF LAMBLIASIS RESISTANT TO QUINACRINE THERAPY, IN BALANTIDIAL DYSENTERY, & IN INTESTINAL INFECTIONS DUE TO DIENTAMEBA FRAGILIS. /8-HYDROXYQUINOLINES/

For more Therapeutic Uses (Complete) data for DIIODOHYDROXYQUIN (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AC - Quinoline derivatives

G01AC01 - Diiodohydroxyquinoline

Mechanism of Action

...IT IS NOT KNOWN IF THEY ARE EFFECTIVE IN INTESTINAL AMEBIASIS SOLELY BY VIRTUE OF THEIR PRESENCE IN LUMEN OF BOWEL OR ALSO IN PART BY THEIR PRESENCE IN CIRCULATION. /8-HYDROXYQUINOLINES/

...8-HYDROXYQUINOLINES ARE DIRECTLY AMEBICIDAL. THEY ARE ACTIVE AGAINST BOTH MOTILE & CYSTIC FORMS, BUT THEIR EFFICACY IN ELIMINATING CYSTS IS PROBABLY BASED ON THEIR ABILITY TO DESTROY TROPHOZOITES. THEY ACT ONLY ON AMEBAE IN INTESTINAL TRACT & ARE INEFFECTIVE IN AMEBIC ABSCESS & HEPATITIS. /8-HYDROXYQUINOLINES/

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Wikipedia

Drug Warnings

USE OF THESE AGENTS TO TREAT "TRAVELER'S DIARRHEA" & CHRONIC NONSPECIFIC DIARRHEA IN CHILDREN /PRC: OR ADULTS/ CANNOT BE CONDONED, SINCE SUCH CONDITIONS ARE SELF-LIMITED & ANY POSSIBLE THERAPEUTIC BENEFIT DOES NOT JUSTIFY RISK OF SERIOUS NEUROTOXICITY. /8-HYDROXYQUINOLINES/

THESE DRUGS ARE CONTRAINDICATED IN PT WITH HEPATIC DAMAGE OR IODINE INTOLERANCE. ...THESE AGENTS INTERFERE WITH CERTAIN THYROID FUNCTION TESTS FOR MO BECAUSE OF THEIR CONTENT OF IODINE. /8-HYDROXYQUINOLINES/

...IT NOW APPEARS THAT GI-NEUROLOGIC SYNDROME OF OBSCURE ETIOLOGY, COMMON IN REGIONS WHERE DIIODOHYDROXYQUIN IS USED, IS CAUSED BY DRUG... FOR THIS REASON, JAPAN WITHDREW SUCH DRUGS FROM MARKET.

VET: COMMERCIAL PREPN MAY CAUSE YELLOW-BROWN STAINING OF WHITE HAIR. USE MAY ALTER SERUM PROTEIN-BOUND IODINE TEST.

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Stability Shelf Life

Dates

50 Years Ago in The Journal of Pediatrics: Acrodermatitis Enteropathica: Defective Metabolism of Unsaturated Fatty Acids

Bhavna Dhingra, Piyush GuptaPMID: 31027618 DOI: 10.1016/j.jpeds.2018.11.007

Abstract

Combined vaginal administration of nystatin, diiodohydroxyquin, and benzalkonium chloride versus oral metronidazole for the treatment of bacterial vaginosis

Wichinee Chooprasertsuk, Woraluk Somboonporn, Sukree Soontrapa, LingLing Salang, Siriruthai AmnatbuddeePMID: 30895611 DOI: 10.1002/ijgo.12805

Abstract

To compare combined vaginal administration of nystatin, diiodohydroxyquin, and benzalkonium chloride versus oral metronidazole for the treatment of bacterial vaginosis (BV).A randomized controlled trial was conducted among women diagnosed with BV using the Amsel criteria (n=90) at a university hospital in Khon Kaen, Thailand, between June 27, 2017, and April 30, 2018. The oral metronidazole group (n=44) received 400 mg of metronidazole, administered three times per day. The combined vaginal tablet group (n=46) received a vaginal suppository once daily, which comprised nystatin (100 000 U), diiodohydroxyquin (100 mg), and benzalkonium chloride (7 mg). Treatment was administered for 7 days in both groups. Follow-up visits at 14 and 42 days assessed treatment outcomes and adverse effects.

Remission of BV occurred among 41 (93%) women in the oral metronidazole group and 39 (85%) women in the combined vaginal tablet group. The adjusted relative risk was 0.92 (95% confidence interval 0.80-1.06). The rate of nausea and/or vomiting was significantly higher in the oral metronidazole group than that in the combined vaginal tablet group.

Treatment efficacy of the combined vaginal tablet versus oral metronidazole was equivalent.

TCTR20170627001 (www.clinicaltrials.in.th).

Identification and Characterization of the Human Cytosolic Sulfotransferases Mediating the Sulfation of Clioquinol and Iodoquinol

Akihiro Yamamoto, Maame Debrah-Pinamang, Nicholas J DiModica, Katsuhisa Kurogi, Ali A Naqvi, Ying Hui, Yoichi Sakakibara, Masahito Suiko, Ming-Cheh LiuPMID: 27449410 DOI: 10.2174/1872312810666160719142850

Abstract

The aim of the current study was to identify the human cytosolic sulfotransferases (SULTs) that are capable of sulfating clioquinol and iodoquinol, and to verify the presence of clioquinol/ iodoquinol-sulfating activity in human organ homogenates and cultured cells.An established sulfotransferase assay was employed to analyze clioquinol/iodoquinolsulfating activity of thirteen known human SULTs, as well as cytosols of human kidney, liver, lung, and small intestine. Metabolic labeling with [35S]sulfate in the presence of different concentrations of clioquinol/iodoquinol was performed using cultured HepG2 human hepatoma cells and Caco-2 human colon carcinoma cells.

A systematic analysis revealed that six of the thirteen known human SULTs, SULT1A1 SULT1A2, SULTA3, SULT1B1, SULT1C4, and SULT1E1 showed considerable clioquinol/ iodoquinol-sulfating activity. Kinetic parameters of the sulfation of clioquinol and iodoquinol by three SULTs, SULT1A1, SULT1A3, and SULT1C4, that showed the strongest clioquinol/iodoquinolsulfating activity were determined. Moreover, clioquinol/iodoquinol-sulfating activity was detected in the cytosol fractions of human liver, lung, kidney, and small intestine. Cultured HepG2 and Caco-2 cells were shown to be capable of sulfating clioquinol/iodoquinol under metabolic conditions.

Collectively, these results provided a molecular basis underling the metabolism of clioquinol and iodoquinol through sulfation.

Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and metronidazole in their binary mixture

Nouruddin Wageih Ali, Mohammed Gamal, Mohammed AbdelkawyPMID: 24035940 DOI:

Abstract

Two chromatographic methods were developed for analysis ofdiiodohydroxyquinoline (DIHQ) and metronidazole (MTN). In the first method, diiodohydroxyquinoline and metronidazole were separated on TLC silica gel 60F254 plate using chloroform: acetone: glacial acetic acid (7.5: 2.5: 0.1, by volume) as mobile phase. The obtained bands were then scanned at 254 nm. The second method is a RP-HPLC method in which diiodohydroxyquinoline and metronidazole were separated on a reversed-phase C18 column using water : methanol (60 :40, V/V, PH=3.6 )as mobile phase at a flow rate of 0.7 mL.min-1 and UV detection at 220 nm. The mentioned methods were successfully used for determination of diiodohydroxyquinoline and metronidazole in pure form and in their pharmaceutical formulation.A screening of the MMV Pathogen Box® reveals new potential antifungal drugs against the etiologic agents of chromoblastomycosis

Rowena Alves Coelho, Luna Sobrino Joffe, Gabriela Machado Alves, Maria Helena Galdino Figueiredo-Carvalho, Fábio Brito-Santos, Ana Claudia Fernandes Amaral, Marcio L Rodrigues, Rodrigo Almeida-PaesPMID: 32401759 DOI: 10.1371/journal.pone.0229630

Abstract

Chromoblastomycosis (CBM) is a chronic subcutaneous mycosis caused by traumatic implantation of many species of black fungi. Due to the refractoriness of some cases and common recurrence of CBM, a more effective and less time-consuming treatment is mandatory. The aim of this study was to identify compounds with in vitro antifungal activity in the Pathogen Box® compound collection against different CBM agents. Synergism of these compounds with drugs currently used to treat CBM was also assessed. An initial screening of the drugs present in this collection at 1 μM was performed with a Fonsecaea pedrosoi clinical strain according to the EUCAST protocol. The compounds with activity against this fungus were also tested against other seven etiologic agents of CBM (Cladophialophora carrionii, Phialophora verrucosa, Exophiala jeanselmei, Exophiala dermatitidis, Fonsecaea monophora, Fonsecaea nubica, and Rhinocladiella similis) at concentrations ranging from 0.039 to 10 μM. The analysis of potential synergism of these compounds with itraconazole and terbinafine was performed by the checkerboard method. Eight compounds inhibited more than 60% of the F. pedrosoi growth: difenoconazole, bitertanol, iodoquinol, azoxystrobin, MMV688179, MMV021013, trifloxystrobin, and auranofin. Iodoquinol produced the lowest MIC values (1.25-2.5 μM) and MMV688179 showed MICs that were higher than all compounds tested (5 - >10 μM). When auranofin and itraconazole were tested in combination, a synergistic interaction (FICI = 0.37) was observed against the C. carrionii isolate. Toxicity analysis revealed that MMV021013 showed high selectivity indices (SI ≥ 10) against the fungi tested. In summary, auranofin, iodoquinol, and MMV021013 were identified as promising compounds to be tested in CBM models of infection.Repurposing the Antiamoebic Drug Diiodohydroxyquinoline for Treatment of Clostridioides difficile Infections

Nader S Abutaleb, Mohamed N SeleemPMID: 32253206 DOI: 10.1128/AAC.02115-19

Abstract

, the leading cause of nosocomial infections, is an urgent health threat worldwide. The increased incidence and severity of disease, the high recurrence rates, and the dearth of effective anticlostridial drugs have created an urgent need for new therapeutic agents. In an effort to discover new drugs for the treatment ofinfections (CDIs), we investigated a panel of FDA-approved antiparasitic drugs against

and identified diiodohydroxyquinoline (DIHQ), an FDA-approved oral antiamoebic drug. DIHQ exhibited potent activity against 39

isolates, inhibiting growth of 50% and 90% of these isolates at concentrations of 0.5 μg/ml and 2 μg/ml, respectively. In a time-kill assay, DIHQ was superior to vancomycin and metronidazole, reducing a high bacterial inoculum by 3 log

within 6 h. Furthermore, DIHQ reacted synergistically with vancomycin and metronidazole against

Moreover, at subinhibitory concentrations, DIHQ was superior to vancomycin and metronidazole in inhibiting two key virulence factors of

, toxin production and spore formation. Additionally, DIHQ did not inhibit the growth of key species that compose the host intestinal microbiota, such as

,

, and

spp. Collectively, our results indicate that DIHQ is a promising anticlostridial drug that warrants further investigation as a new therapeutic for CDIs.

Pleural empyema secondary to rupture of amoebic liver abscess

Huai-Ren Chang, Jen-Jyh Lee, Chih-Bin LinPMID: 22382561 DOI: 10.2169/internalmedicine.51.6368

Abstract

Amoebiasis is a worldwide parasitic infection although it is more prevalent in the subtropical and tropical countries. Extraintestinal amoebic infections currently have been reported in increased numbers of male homosexuals and immunocompromised patients. Here, we present an interesting case of a 27-year-old homosexual man with pleural empyema secondary to rupture of amoebic liver abscess. Using chest tube and percutaneous liver abscess drainage, the patient was treated with metronidazole followed by iodoquinol. His general condition improved dramatically. After one-year of follow-up, there was no evidence of relapse on plain chest radiography and abdominal CT scan.A small organic compound enhances the religation reaction of human topoisomerase I and identifies crucial elements for the religation mechanism

Barbara Arnò, Andrea Coletta, Cinzia Tesauro, Laura Zuccaro, Paola Fiorani, Sara Lentini, Pierluca Galloni, Valeria Conte, Barbara Floris, Alessandro DesideriPMID: 23368812 DOI: 10.1042/BSR20120118

Abstract

The different steps of the human Top1 (topoisomerase I) catalytic cycle have been analysed in the presence of a pentacyclic-diquinoid synthetic compound. The experiments indicate that it efficiently inhibits the cleavage step of the enzyme reaction, fitting well into the catalytic site. Surprisingly the compound, when incubated with the binary topoisomerase-DNA cleaved complex, helps the enzyme to remove itself from the cleaved DNA and close the DNA gap, increasing the religation rate. The compound also induces the religation of the stalled enzyme-CPT (camptothecin)-DNA ternary complex. Analysis of the molecule docked over the binary complex, together with its chemical properties, suggests that the religation enhancement is due to the presence on the compound of two oxygen atoms that act as hydrogen acceptors. This property facilitates the deprotonation of the 5' DNA end, suggesting that this is the limiting step in the topoisomerase religation mechanism.A case-controlled study of Dientamoeba fragilis infections in children

G R Banik, J L N Barratt, D Marriott, J Harkness, J T Ellis, D StarkPMID: 21524324 DOI: 10.1017/S0031182011000448

Abstract

Dientamoeba fragilis is a pathogenic protozoan parasite that is implicated as a cause of human diarrhoea. A case-controlled study was conducted to determine the clinical signs associated with D. fragilis infection in children presenting to a Sydney Hospital. Treatment options are also discussed. Stool specimens were collected from children aged 15 years or younger and analysed for the presence of D. fragilis. In total, 41 children were included in the study along with a control group. Laboratory diagnosis was performed by microscopy of permanently stained, fixed faecal smears and by real-time PCR. Gastrointestinal symptoms were present in 40/41 (98%) of these children with dientamoebiasis, with diarrhoea (71%) and abdominal pain (29%) the most common clinical signs. Chronic gastrointestinal symptoms were present in 2% of cases. The most common anti-microbial used for treatment was metronidazole (n=41), with complete resolution of symptoms and clearance of parasite occurring in 85% of cases. A treatment failure rate occurred in 15% of those treated with metronidazole. Follow-up treatment comprised of an additional course of metronidazole or iodoquinol was needed in order to achieve complete resolution of infection and symptoms in this group. This study demonstrates the pathogenic potential of D. fragilis in children and as such it is recommended that all laboratories must routinely test for this organism and treat if detected.Discovery of the FDA-approved drugs bexarotene, cetilistat, diiodohydroxyquinoline, and abiraterone as potential COVID-19 treatments with a robust two-tier screening system

Shuofeng Yuan, Jasper F W Chan, Kenn K H Chik, Chris C Y Chan, Jessica O L Tsang, Ronghui Liang, Jianli Cao, Kaiming Tang, Lin-Lei Chen, Kun Wen, Jian-Piao Cai, Zi-Wei Ye, Gang Lu, Hin Chu, Dong-Yan Jin, Kwok-Yung YuenPMID: 32473310 DOI: 10.1016/j.phrs.2020.104960

Abstract

Coronavirus Disease 2019 (COVID-19) caused by the emerging severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is associated with a crude case fatality rate of about 0.5-10 % depending on locality. A few clinically approved drugs, such as remdesivir, chloroquine, hydroxychloroquine, nafamostat, camostat, and ivermectin, exhibited anti-SARS-CoV-2 activity in vitro and/or in a small number of patients. However, their clinical use may be limited by anti-SARS-CoV-2 50 % maximal effective concentrations (EC) that exceeded their achievable peak serum concentrations (Cmax), side effects, and/or availability. To find more immediately available COVID-19 antivirals, we established a two-tier drug screening system that combines SARS-CoV-2 enzyme-linked immunosorbent assay and cell viability assay, and applied it to screen a library consisting 1528 FDA-approved drugs. Cetilistat (anti-pancreatic lipase), diiodohydroxyquinoline (anti-parasitic), abiraterone acetate (synthetic androstane steroid), and bexarotene (antineoplastic retinoid) exhibited potent in vitro anti-SARS-CoV-2 activity (EC

1.13-2.01 μM). Bexarotene demonstrated the highest Cmax:EC

ratio (1.69) which was higher than those of chloroquine, hydroxychloroquine, and ivermectin. These results demonstrated the efficacy of the two-tier screening system and identified potential COVID-19 treatments which can achieve effective levels if given by inhalation or systemically depending on their pharmacokinetics.